D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-
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Overview
Description
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a chiral compound with multiple stereocenters It is a derivative of pentanal, where three hydroxyl groups are protected with benzyl groups, and one hydroxyl group remains free
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in a pentanal derivative. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to protect the hydroxyl groups. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The free hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Pd/C in ethanol under a hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-oxopentanal.
Reduction: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanol.
Substitution: Formation of (2S,3S,4R)-2,3,5-Trihydroxypentanal.
Scientific Research Applications
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Potential use in the synthesis of drug candidates and bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- depends on its specific application. In enzymatic reactions, it may act as a substrate, where the enzyme catalyzes the transformation of the compound into a product. The benzyl groups provide steric protection, allowing selective reactions at the free hydroxyl group or the aldehyde group .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R)-2,3,4-Tris(benzyloxy)-2-[(benzyloxy)methyl]cyclopentanecarbaldehyde
- (2S,3S,4R)-2-amino-3,4-di-O-benzyl-1-O-(2-O-methyl-3,4,6-tri-O-benzyl-α-D-galactopyranosyl)-1,3,4-octadecanetriol
Uniqueness
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is unique due to its specific stereochemistry and the presence of three benzyl-protected hydroxyl groups. This makes it a valuable intermediate for selective reactions and the synthesis of stereochemically complex molecules .
Properties
IUPAC Name |
(2S,3S,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-CYXNTTPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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